
5-Nitro BAPTA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro BAPTA: is a chemical compound known for its role as a calcium chelator. It is widely used in scientific research, particularly in the fields of biochemistry and cell biology, due to its ability to bind calcium ions with high specificity. This compound is often utilized in the synthesis of calcium-specific chelators, calcium buffers, and fluorescent calcium indicators .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro BAPTA typically involves the nitration of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid). The nitration process introduces a nitro group (-NO2) into the BAPTA molecule, resulting in the formation of this compound. This reaction is usually carried out under controlled conditions to ensure the selective nitration of the desired position on the BAPTA molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-Nitro BAPTA undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under basic conditions.
Major Products:
Reduction: The major product is 5-Amino BAPTA.
Substitution: The products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Nitro BAPTA is used in the synthesis of calcium-specific chelators and buffers. It serves as a building block for the development of various calcium indicators and probes .
Biology: In cell biology, this compound is employed to study calcium signaling pathways. It is used to image cytoplasmic calcium levels in living cells, providing insights into cellular processes regulated by calcium ions .
Medicine: Research involving this compound has implications in understanding diseases related to calcium dysregulation, such as neurodegenerative disorders and cardiovascular diseases .
Industry: The compound is used in the development of fluorescent probes and sensors for industrial applications, including environmental monitoring and quality control .
Mecanismo De Acción
5-Nitro BAPTA exerts its effects by binding to calcium ions with high affinity. The presence of four carboxylic acid functional groups allows it to chelate two calcium ions. This binding reduces the availability of free calcium ions in the cytoplasm, thereby modulating calcium-dependent cellular processes . Additionally, this compound can inhibit specific enzymes and signaling pathways by chelating calcium ions required for their activity .
Comparación Con Compuestos Similares
BAPTA: The parent compound without the nitro group.
5,5’-Dibromo BAPTA: A derivative with bromine substituents.
5,5’-Difluoro BAPTA: A derivative with fluorine substituents.
Uniqueness: 5-Nitro BAPTA is unique due to its nitro group, which enhances its ability to form fluorescent probes for imaging applications. This makes it particularly valuable in research involving calcium signaling and imaging .
Propiedades
Fórmula molecular |
C22H23N3O12 |
|---|---|
Peso molecular |
521.4 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[bis(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)-4-nitroanilino]acetic acid |
InChI |
InChI=1S/C22H23N3O12/c26-19(27)10-23(11-20(28)29)15-3-1-2-4-17(15)36-7-8-37-18-9-14(25(34)35)5-6-16(18)24(12-21(30)31)13-22(32)33/h1-6,9H,7-8,10-13H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33) |
Clave InChI |
JRTCJLPFWVGNQV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















